molecular formula C18H17N3O2S2 B6500591 N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-13-3

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B6500591
CAS No.: 864856-13-3
M. Wt: 371.5 g/mol
InChI Key: CWAFYJPQLYEOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (EPTSA) is a synthetic compound with a wide range of potential applications in the fields of science and medicine. It is a small molecule that is composed of an amide group, an aromatic ring, and a thiadiazole ring. EPTSA is structurally similar to other compounds such as sildenafil, which is used to treat erectile dysfunction, and has been shown to have a variety of effects on the body, including anti-cancer, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is not yet fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the body, which in turn can affect the growth and development of cells. It is also believed that this compound is able to interact with certain receptors in the body, which can cause changes in the expression of certain genes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to possess anti-oxidant properties, which may be beneficial in the prevention of certain diseases. Furthermore, this compound has been shown to be capable of carrying drugs to targeted areas of the body, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has several advantages and limitations for use in laboratory experiments. The advantages of this compound include its low cost, easy synthesis, and wide range of potential applications. Additionally, the compound is stable and can be stored for long periods of time. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound has a relatively short half-life, which can make it difficult to accurately measure its effects over time. Additionally, this compound can be toxic in high doses, which can limit its use in experiments.

Future Directions

There are a number of potential future directions for the use of N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. One potential direction is in the development of new drugs and treatments for various diseases. Additionally, this compound could be used in the development of new drug delivery systems, as it has been shown to be capable of carrying drugs to targeted areas of the body. Furthermore, this compound could be used in the development of new diagnostic tools, as it has been shown to possess anti-oxidant properties. Finally, this compound could be used in the development of new materials, as it has been shown to be capable of binding to certain proteins and enzymes.

Synthesis Methods

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be synthesized in two steps. The first step involves the reaction of 4-ethoxyphenyl acetic acid with 3-phenyl-1,2,4-thiadiazol-5-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. This reaction produces an amide bond between the two components, resulting in the formation of this compound. The second step involves the reaction of this compound with an acid such as hydrochloric acid, which causes the amide bond to break and form a sulfonate group.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been studied extensively for its potential applications in the fields of science and medicine. In particular, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Furthermore, it has been shown to possess anti-oxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, this compound has been studied for its potential use in drug delivery systems, as it has been shown to be capable of carrying drugs to targeted areas of the body.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-15-10-8-14(9-11-15)19-16(22)12-24-18-20-17(21-25-18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAFYJPQLYEOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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